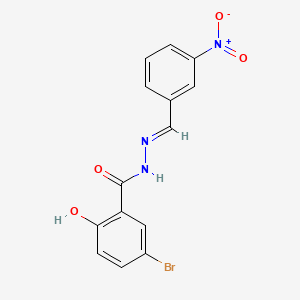![molecular formula C21H22Br2N4O4 B7729340 N'~1~,N'~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide](/img/structure/B7729340.png)
N'~1~,N'~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 5-bromo-2-hydroxyphenyl groups attached to a heptanedihydrazide backbone through methylene linkages. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and heptanedihydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N’~1~,N’~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The presence of bromine and hydroxyl groups in the phenyl rings enhances its reactivity and binding affinity.
Comparison with Similar Compounds
N’~1~,N’~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide can be compared with other similar compounds, such as:
N’~1~,N’~7~-bis[(E)-(3,4,5-trimethoxyphenyl)methylidene]heptanedihydrazide: This compound features trimethoxyphenyl groups instead of bromohydroxyphenyl groups, resulting in different chemical properties and reactivity.
N’~1~,N’~7~-bis[(E)-(2-hydroxyphenyl)methylidene]heptanedihydrazide:
N’~1~,N’~7~-bis[(E)-(4-chloro-2-hydroxyphenyl)methylidene]heptanedihydrazide: Contains chlorine atoms instead of bromine, leading to variations in its chemical behavior and biological activity.
The uniqueness of N’~1~,N’~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide lies in its specific combination of bromine and hydroxyl groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]heptanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Br2N4O4/c22-16-6-8-18(28)14(10-16)12-24-26-20(30)4-2-1-3-5-21(31)27-25-13-15-11-17(23)7-9-19(15)29/h6-13,28-29H,1-5H2,(H,26,30)(H,27,31)/b24-12+,25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGSRQBSUGJJDW-DWGHPKEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CCCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Br2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
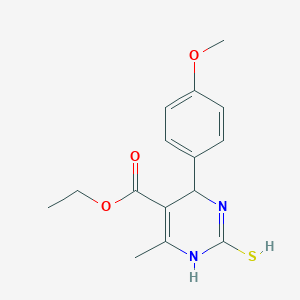
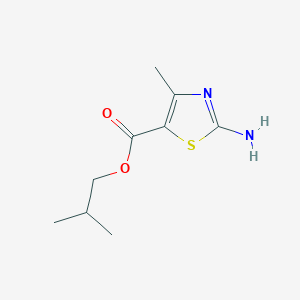
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7729294.png)
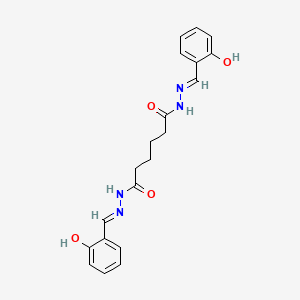
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B7729298.png)
![N-(3-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxopropyl)benzamide (non-preferred name)](/img/structure/B7729306.png)
![N'~1~,N'~4~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]butanedihydrazide](/img/structure/B7729309.png)
![N'~1~,N'~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide](/img/structure/B7729323.png)
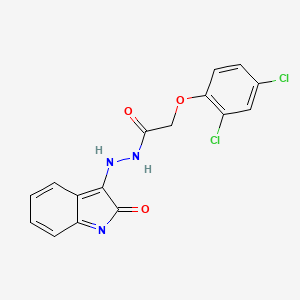
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B7729331.png)
![1-N,3-N-bis[(E)-(2-hydroxyphenyl)methylideneamino]benzene-1,3-dicarboxamide](/img/structure/B7729342.png)
![N'~1~,N'~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B7729348.png)
![2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B7729356.png)
